molecular formula C9H12N2O2 B8691132 Methyl 4,5-diamino-2-methylbenzoate

Methyl 4,5-diamino-2-methylbenzoate

Cat. No.: B8691132
M. Wt: 180.20 g/mol
InChI Key: VNDHGLKOCNWSHY-UHFFFAOYSA-N
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Description

Methyl 4,5-diamino-2-methylbenzoate is a substituted benzoic acid ester featuring amino groups at positions 4 and 5 of the aromatic ring and a methyl group at position 2.

Key Properties (Inferred):

  • Molecular Formula: C₉H₁₂N₂O₂
  • Molecular Weight: ~180.20 g/mol
  • Functional Groups: Methyl ester, two amino groups (-NH₂), one methyl substituent.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 4,5-diamino-2-methylbenzoate

InChI

InChI=1S/C9H12N2O2/c1-5-3-7(10)8(11)4-6(5)9(12)13-2/h3-4H,10-11H2,1-2H3

InChI Key

VNDHGLKOCNWSHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)N)N

Origin of Product

United States

Comparison with Similar Compounds

Methyl 2-Amino-4,5-Dimethoxybenzoate (CAS 26759-46-6)

Structural Features :

  • Amino group at position 2.
  • Methoxy (-OCH₃) groups at positions 4 and 5.
  • Methyl ester at position 1.

Properties :

  • Molecular Formula: C₁₀H₁₃NO₄
  • Molecular Weight : 211.21 g/mol
  • Key Differences: Methoxy groups at 4 and 5 enhance electron-donating effects, increasing stability compared to amino groups. Lower reactivity due to the absence of primary amines.

Methyl 4,5-Dimethoxy-2-Methylbenzoate (CAS 50525-09-2)

Structural Features :

  • Methoxy groups at positions 4 and 5.
  • Methyl group at position 2.

Properties :

  • Molecular Formula : C₁₁H₁₄O₄
  • Molecular Weight : 210.23 g/mol
  • Key Differences: No amino groups; methoxy substituents dominate, leading to lower polarity and reduced nucleophilic reactivity. Higher lipophilicity compared to amino-substituted analogs.

Methyl 4,5-Dimethoxy-2-[(Phenylcarbamoyl)Amino]Benzoate (CAS 218134-94-2)

Structural Features :

  • Phenylcarbamoyl group at position 2.
  • Methoxy groups at positions 4 and 5.

Properties :

  • Molecular Formula : C₁₈H₂₀N₂O₅
  • Molecular Weight : ~344.36 g/mol
  • Key Differences: Bulky phenylcarbamoyl substituent introduces steric hindrance, reducing reaction rates.
  • Applications : Likely investigated for pharmaceutical applications, such as kinase inhibitors or protease modulators .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Applications CAS Number
Methyl 4,5-diamino-2-methylbenzoate C₉H₁₂N₂O₂ ~180.20 -NH₂ (4,5); -CH₃ (2) Discontinued Not Available
Methyl 2-amino-4,5-dimethoxybenzoate C₁₀H₁₃NO₄ 211.21 -NH₂ (2); -OCH₃ (4,5) Heterocyclic amine synthesis 26759-46-6
Methyl 4,5-dimethoxy-2-methylbenzoate C₁₁H₁₄O₄ 210.23 -OCH₃ (4,5); -CH₃ (2) Organic synthesis intermediates 50525-09-2
Methyl 4,5-dimethoxy-2-[(phenylcarbamoyl)amino]benzoate C₁₈H₂₀N₂O₅ ~344.36 -OCH₃ (4,5); -NH-C(O)-NHPh (2) Pharmaceutical research 218134-94-2

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